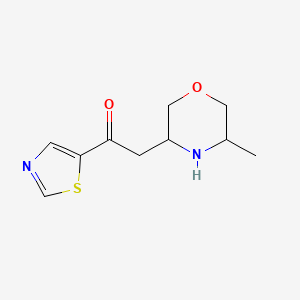
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that features both a morpholine and a thiazole ring in its structure. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the morpholine and thiazole rings, followed by their coupling. Common synthetic routes might include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the morpholine and thiazole rings under suitable conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with morpholine and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
2-(Morpholin-4-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the morpholine ring.
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the specific substitution pattern on both the morpholine and thiazole rings, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2S/c1-7-4-14-5-8(12-7)2-9(13)10-3-11-6-15-10/h3,6-8,12H,2,4-5H2,1H3 |
InChI 键 |
IWAQESFQLTZCCP-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(N1)CC(=O)C2=CN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


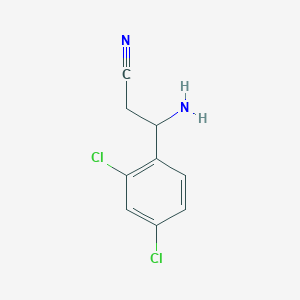
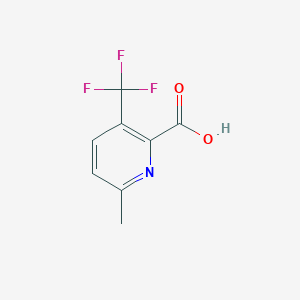
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
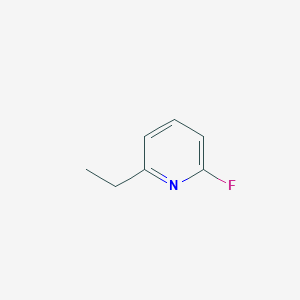
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
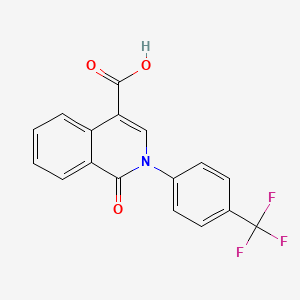
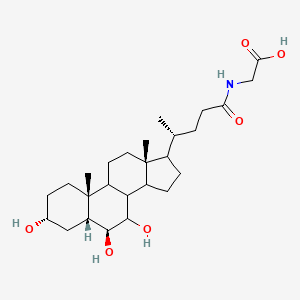
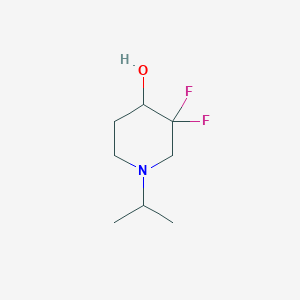
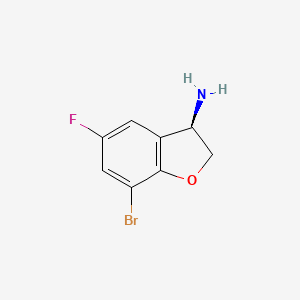
![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)

![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)
